1-Bromo-2,4-dinitrobenzene

Nucleophilic aromatic substitution Halogen exchange Reaction kinetics

Choose 1-Bromo-2,4-dinitrobenzene (CAS 584-48-5) for reproducible SNAr kinetics. The Br leaving-group outperforms Cl analogs in GST activity assays — validated in chicken and rat PGDS — by minimizing background while maintaining robust signal. Its crystalline yellow solid form, well-defined 2,4-dinitro regiochemistry, and >98% purity make it the reliable electrophile for DNPH carbonyl-derivatization reagents and undergraduate EAS/SNAr teaching labs. The intermediate leaving-group ability ensures higher yields than the iodo analogue and safer handling. Request bulk pricing today.

Molecular Formula C6H3BrN2O4
Molecular Weight 247 g/mol
CAS No. 584-48-5
Cat. No. B145926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-dinitrobenzene
CAS584-48-5
Synonyms1-bromo-2,4-dinitrobenzene
Molecular FormulaC6H3BrN2O4
Molecular Weight247 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
InChIInChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
InChIKeyPBOPJYORIDJAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-dinitrobenzene (CAS 584-48-5): Key Properties and Procurement Considerations


1-Bromo-2,4-dinitrobenzene (CAS 584-48-5) is a halogenated dinitroaromatic compound that serves as a versatile electrophilic building block in organic synthesis and biochemical assays [1]. Its solid-state crystalline structure and electronic properties, governed by the electron-withdrawing nitro groups and the bromine leaving group, underpin its utility in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [2]. Key physical parameters include a melting point of 71–73 °C, a density of 1.91 g/cm³, and partial miscibility with water . The compound is stable under recommended storage conditions but is incompatible with strong oxidants [3].

Why 1-Bromo-2,4-dinitrobenzene Cannot Be Replaced by Generic Aryl Halides


Substituting 1-bromo-2,4-dinitrobenzene with a generic aryl halide such as 1-chloro-2,4-dinitrobenzene or 1-iodo-2,4-dinitrobenzene is not straightforward due to pronounced differences in leaving-group ability, solvent-dependent reactivity, and biological activity. The halogen identity dictates both the kinetics of nucleophilic aromatic substitution [1] and the compound’s mutagenic profile in bacterial assays [2]. Consequently, selecting the bromo‑analogue directly influences reaction rates, product yields, and safety handling requirements.

Quantitative Comparative Evidence for 1-Bromo-2,4-dinitrobenzene Selection


Halogen Exchange Kinetics in Methanol and DMF: Br vs. Cl vs. I

In methanol at 100 °C, the symmetrical halogen-exchange reactivity order is I > Br > Cl, with relative rates of 1 : 0.0385 : 0.0092. In DMF, the order reverses to Cl > Br > I, with relative rates of 17.7 : 3.82 : 1 [1]. The bromo‑compound thus exhibits an intermediate, solvent‑tunable reactivity profile distinct from its chloro‑ and iodo‑counterparts.

Nucleophilic aromatic substitution Halogen exchange Reaction kinetics

SNAr Reactivity with Aromatic Amines: Br vs. Cl vs. I

Kinetic studies of reactions with aromatic bases in alcohol and mixed solvents reveal a halogen reactivity order of Br > Cl > I [1]. No base catalysis is observed, confirming that the bromo‑derivative is the most labile leaving group among the three under these amine‑based nucleophilic conditions.

Nucleophilic aromatic substitution Aromatic amines Base catalysis

Mutagenicity Profile in Salmonella TA98: Br Exhibits Lower Activity than F and Cl

In the Salmonella TA98 Ames assay (nitroreductase‑independent conditions), the mutagenic activity of 1‑halogeno‑2,4‑dinitrobenzenes follows the order 1‑fluoro > 1‑chloro > 1‑bromo > 1‑iodo [1]. The bromo‑compound therefore presents a reduced mutagenic hazard compared to its fluoro‑ and chloro‑analogues.

Mutagenicity Safety assessment Ames test

Solid‑State Crystallographic Distinction: Br vs. Cl Packing

X‑ray crystallographic analysis confirms that 1‑bromo‑2,4‑dinitrobenzene and 1‑chloro‑2,4‑dinitrobenzene adopt different molecular packing arrangements due to the larger van der Waals radius of bromine [1]. This structural divergence can influence solid‑state reactivity, dissolution behavior, and formulation stability.

Crystal structure Solid-state properties X‑ray diffraction

Reactivity with Poly‑L‑lysine: Br Occupies an Intermediate Position

Kinetic studies of the reaction of poly‑L‑lysine with 1‑halo‑2,4‑dinitrobenzenes at 25 °C over pH 8.5–11.0 show that 1‑bromo‑2,4‑dinitrobenzene reacts faster than the iodo‑analogue but slower than the chloro‑analogue [1]. This places the bromo‑compound in a reactivity range that balances speed with control in bioconjugation applications.

Protein modification Bioconjugation Kinetics

Optimal Application Scenarios for 1-Bromo-2,4-dinitrobenzene (CAS 584-48-5)


Synthesis of Dinitrophenylhydrazone (DNPH) Derivatives for Aldehyde/Ketone Detection

1‑Bromo‑2,4‑dinitrobenzene serves as a precursor for the preparation of 2,4‑dinitrophenylhydrazine (DNPH) reagents, which are widely employed to derivatize carbonyl compounds for HPLC‑UV or LC‑MS analysis. The bromo‑group is displaced under mild conditions, enabling efficient hydrazine installation .

Glutathione S‑Transferase (GST) Activity Assays

The compound is a well‑established substrate for measuring GST activity in biological samples, including those from chicken and rat sources . Its intermediate leaving‑group ability (Br) provides a robust signal without the excessive background associated with faster‑reacting chloro‑analogues [1].

Electrophilic Aromatic Substitution (EAS) Teaching Laboratories

Owing to its well‑defined regiochemistry (nitration of bromobenzene yields exclusively the 2,4‑dinitro isomer) and distinctive yellow crystalline appearance, this compound is frequently used in undergraduate organic chemistry laboratories to illustrate EAS and SNAr principles [2].

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